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molecular formula C7H3BrFNO B2708988 4-Bromo-2-fluoro-6-hydroxybenzonitrile CAS No. 1227918-06-0

4-Bromo-2-fluoro-6-hydroxybenzonitrile

Cat. No. B2708988
M. Wt: 216.009
InChI Key: ARDAEBQYIBXEMA-UHFFFAOYSA-N
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Patent
US08697685B2

Procedure details

To a 500-mL RBF was added 4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile (5 g, 16.33 mmol) and CH2Cl2 (100 mL). The flask was cooled in an ice-water bath and BBr3 (49.0 mL, 49.0 mmol) (solution in CH2Cl2) was added dropwise via syringe. The red solution was allowed to warm to room temperature over 1 hour. The solution was poured into water (200 mL) and extracted with EtOAc (3×200 mL). The combined organics were concentrated to a yellow residue. The residue was treated with CH2Cl2, and a precipitate formed which was collected to afford the title compound (2.830 g) as a fine yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 7.03 (t, J=1.4 Hz, 1H), 7.29 (dd, J=9.0, 1.6 Hz, 1H), 12.23 (s, 1H).
Name
4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([O:10]CC2C=CC=CC=2)[C:5]([C:6]#[N:7])=[C:4]([F:18])[CH:3]=1.C(Cl)Cl.B(Br)(Br)Br>O>[Br:1][C:2]1[CH:9]=[C:8]([OH:10])[C:5]([C:6]#[N:7])=[C:4]([F:18])[CH:3]=1

Inputs

Step One
Name
4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C(=C1)OCC1=CC=CC=C1)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
49 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated to a yellow residue
ADDITION
Type
ADDITION
Details
The residue was treated with CH2Cl2
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C(=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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